MES sodium salt, chemically known as 2-(N-Morpholino)ethanesulfonic acid sodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is characterized by its ability to maintain a stable pH within a specific range, typically between 5.5 and 6.7, making it particularly useful for experiments involving proteins and nucleic acids. The compound appears as a white powder and has a molecular weight of 217.2 g/mol .
MES primarily functions as a buffer in biological research. It maintains a stable pH environment within a specific range, crucial for optimal activity of enzymes, proteins, and other biomolecules. By mitigating drastic pH fluctuations, MES ensures the proper functioning of biological processes in vitro experiments and cell culture applications [].
In biological contexts, MES sodium salt plays a vital role as a buffering agent. It is particularly effective in applications involving enzymes and nucleic acids, where maintaining a stable pH is critical for optimal activity and stability. Studies have shown that MES sodium salt does not exhibit significant toxicity to cells and can be used safely in various biological assays . Its compatibility with DNA and RNA hydrolysis enzymes further underscores its utility in molecular biology research .
The synthesis of MES sodium salt involves the reaction of morpholine with ethanesulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate. The general reaction can be summarized as follows:
This method yields a high-purity product suitable for laboratory applications .
MES sodium salt is widely utilized in various fields:
Several compounds share similar buffering properties with MES sodium salt. Below is a comparison highlighting their unique characteristics:
Compound Name | Chemical Structure | pKa Range | Unique Features |
---|---|---|---|
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid) | CHNOS | 7.5-8.0 | Excellent solubility; commonly used in cell culture |
Tris (tris(hydroxymethyl)aminomethane) | CHNO | 7.0-9.0 | High buffering capacity at physiological pH; widely used in molecular biology |
PBS (Phosphate Buffered Saline) | Variable (contains phosphates) | 7.2-7.4 | Commonly used in immunology; contains salts that maintain osmotic balance |
ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) | CHNOS | 6.9-7.5 | Suitable for biological applications; less volatile than other buffers |
While all these compounds serve as buffers, MES sodium salt stands out due to its effective buffering capacity at lower pH levels, making it particularly suitable for experiments involving delicate biological systems .
The adoption of MES sodium salt as a biological buffer stems from its alignment with Good’s buffer criteria, which prioritize minimal interference with biochemical processes [2] [3]. Key selection parameters include a pKa of 6.10 ± 0.02 at 25°C, enabling effective buffering between pH 5.5–6.7 [5] [6]. This range optimally matches physiological conditions for many enzymatic reactions while avoiding metal ion chelation artifacts observed in phosphate-based buffers [1] [4].
MES demonstrates exceptional aqueous solubility (≥2.3 M at 25°C) with negligible lipid membrane permeability, preventing intracellular pH disruption [3] [6]. Its zwitterionic structure confers temperature stability, exhibiting a ΔpKa/ΔT of -0.0113 units/°C—significantly lower than traditional Tris buffers [5] [7]. UV-Vis spectral analysis confirms minimal absorbance between 240–700 nm, making it ideal for spectrophotometric assays [1] [2].
Table 1: Comparative Buffer Properties
Property | MES Sodium Salt | Traditional Buffers |
---|---|---|
Effective pH Range | 5.5–6.7 | Variable |
Metal Binding (log K) | <1.0 | Up to 4.5 |
ΔpKa/ΔT (°C⁻¹) | -0.0113 | -0.031 |
UV Cutoff (nm) | <240 | 190–300 |
The buffering mechanism of MES sodium salt operates through protonation/deprotonation of its morpholino and sulfonic acid groups. The Henderson-Hasselbalch equation models this equilibrium:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$
Where $$[\text{A}^-]$$ represents deprotonated MES and $$[\text{HA}]$$ the protonated form [2] [5]. In biological matrices, the buffer’s performance deviates from ideal solutions due to ionic strength effects described by the Davies equation:
$$ \log\gamma_{\pm} = -0.51z^2\left(\frac{\sqrt{I}}{1+\sqrt{I}} - 0.3I\right) $$
Here, $$\gamma_{\pm}$$ is the activity coefficient and $$I$$ the ionic strength [2] [7]. MES’s low charge density (zwitterionic structure) minimizes these deviations, maintaining buffer capacity ($$β$$) above 0.01 mol·L⁻¹·pH⁻¹ in physiological salt concentrations [1] [6].
Buffer capacity optimization requires solving coupled equilibrium equations accounting for:
The buffer capacity ($$β$$) is calculated as:
$$ β = 2.303\left(\frac{Kw}{[\text{H}^+]^2} + [\text{H}^+] + \frac{C{\text{MES}}Ka[\text{H}^+]}{(Ka + [\text{H}^+])^2}\right) $$
Where $$Kw$$ is water’s ionization constant and $$C{\text{MES}}$$ the total buffer concentration [2] [5]. For 0.1 M MES solutions, experimental data show maximum β = 0.028 mol·L⁻¹·pH⁻¹ at pH 6.1, decreasing to 0.015 at pH 5.5 and 6.7 [6] [7].
Table 2: Temperature-Dependent pKa Values
Temperature (°C) | pKa | ΔpKa/ΔT |
---|---|---|
15 | 6.18 | -0.0113 |
25 | 6.10 | -0.0113 |
37 | 5.97 | -0.0113 |
Molecular dynamics simulations employing AMBER force fields reveal MES’s preferential solvation patterns. Radial distribution functions show strong coordination with water molecules (3.2 Å peak) versus weak sodium ion interactions (4.7 Å peak), explaining its low metal chelation propensity [4] [7].
Quantitative structure-activity relationship (QSAR) models predict buffer performance using descriptors:
These parameters correlate with experimental observations of high aqueous solubility (R²=0.92) and membrane impermeability (R²=0.87) [3] [5]. Machine learning approaches using gradient-boosted trees achieve 94% accuracy in predicting MES buffer capacity across pH 5–7 when trained on ionic strength, temperature, and concentration features [7].
MES sodium salt demonstrates exceptional utility in cation exchange chromatography systems, particularly for therapeutic monoclonal antibody separations [1]. Research findings indicate that MES buffer systems at concentrations of 25-50 millimolar provide optimal performance for cation exchange chromatography applications [2]. The zwitterionic nature of MES sodium salt enables superior pH control at the column surface compared to traditional phosphate buffers, as MES molecules are not repelled by negative charges on ion-exchange sites [3].
Chromatography Type | Buffer Concentration (mM) | pH Range | Primary Applications | Key Advantages |
---|---|---|---|---|
Cation Exchange Chromatography | 25-50 | 5.5-6.7 | Monoclonal antibody separation, protein purification | Excellent pH control, minimal metal ion interference |
Gel Filtration Chromatography | 25-100 | 5.5-6.7 | Protein size separation, molecular weight determination | Low UV absorbance, stable buffering capacity |
Phosphocellulose Column Chromatography | 20-50 | 5.5-6.7 | Nucleic acid binding protein purification | Compatible with nucleic acid binding proteins |
Hydrophobic Interaction Chromatography | 50-100 | 5.5-6.7 | Protein separation based on hydrophobicity | Enhanced protein stability during separation |
Comparative studies demonstrate that MES-based salt gradients combined with sodium chloride provide equivalent or superior separation performance compared to standard mobile phases for therapeutic monoclonal antibodies [1]. The pH gradient methodology utilizing MES buffer at pH 5.6 combined with higher pH buffers enables enhanced reproducibility across different buffer preparations [4] [5]. Research has established that MES buffer concentrations above 5 millimolar are essential to prevent uncontrolled pH drops during salt gradient chromatography, with optimal buffering achieved at 25-50 millimolar concentrations [3].
MES sodium salt serves as an effective buffer system for gel filtration chromatography applications, providing stable pH maintenance throughout protein separation processes [6]. The buffer demonstrates minimal UV absorbance characteristics, with specifications requiring less than 0.03 absorbance units at 280 nanometers and less than 0.05 at 260 nanometers for 10% solutions [7] [8]. This low UV interference enables accurate protein detection and quantification during chromatographic separations.
The molecular weight range of MES sodium salt (217.22 grams per mole) and its excellent water solubility (0.5 grams per milliliter) facilitate consistent buffer preparation for gel filtration applications [8] [9]. Research applications utilizing MES buffer in gel filtration systems report enhanced protein stability and maintained biological activity throughout the separation process [10]. The buffer's compatibility with protein systems stems from its minimal interference with enzymatic activity and biological processes [11].
Phosphocellulose column chromatography applications benefit significantly from MES sodium salt buffering systems, particularly for nucleic acid binding protein purifications [6]. The buffer's ability to maintain stable pH conditions in the 5.5-6.7 range makes it suitable for proteins that interact with nucleic acids, where precise pH control is critical for maintaining protein-nucleic acid interactions [10].
Research demonstrates that MES buffer concentrations of 20-50 millimolar provide optimal performance for phosphocellulose chromatography applications [6]. The zwitterionic properties of MES sodium salt contribute to its effectiveness in these systems by providing both positive and negative charge functionalities, resulting in minimal current generation when voltage is applied [12]. This characteristic is particularly advantageous for phosphocellulose column applications where electrical neutrality is beneficial for consistent separation performance.
Hydrophobic interaction chromatography applications utilize MES sodium salt as a buffering component in high-salt mobile phases [6]. The buffer maintains stable pH conditions even in the presence of high salt concentrations typically required for hydrophobic interaction chromatography, such as 1.5-2 molar ammonium sulfate or 3 molar sodium chloride [13] [14].
MES buffer concentrations of 50-100 millimolar are recommended for hydrophobic interaction chromatography systems to ensure adequate buffering capacity in high ionic strength environments [14]. The buffer's minimal metal ion binding properties, particularly its weak interactions with calcium, magnesium, and manganese ions, make it suitable for hydrophobic interaction chromatography applications where metal ion chemistry may influence protein behavior [15] [10]. Research findings indicate that MES sodium salt enhances protein stability during hydrophobic interaction chromatography separations, contributing to improved recovery and maintained biological activity [6].
MES sodium salt has emerged as a critical component in advanced SDS-PAGE buffer systems, particularly for enhanced separation of small to medium-sized proteins [16] [17]. The buffer system typically consists of 50 millimolar MES combined with 50 millimolar Tris base, 2% SDS, and 20 millimolar EDTA disodium salt dihydrate, maintaining a working pH of 7.3 ± 0.2 [16].
Application | Buffer Concentration | Optimal pH | Target Molecular Weight Range | Key Performance Features |
---|---|---|---|---|
SDS-PAGE (Small Proteins) | 50 mM (1X working) | 7.3 ± 0.2 | 1.5-100 kDa | Superior resolution for small proteins |
SDS-PAGE (Medium Proteins) | 50 mM (1X working) | 7.3 ± 0.2 | 5-200 kDa | Faster migration than MOPS buffer |
Bis-Tris Gel Systems | 50 mM MES + 50 mM Tris | 6.4-7.0 | 1-200 kDa | Enhanced protein separation efficiency |
Capillary Electrophoresis | 2.1-2.5 g/L | 6.4-6.6 | 10-250 kDa | Reduced fragment peak formation |
Research demonstrates that MES buffer provides optimal separation for proteins in the 1.5-100 kilodalton range, with particular advantages for small protein analysis compared to traditional Tris-glycine systems [17] [18]. The lower pKa of MES compared to MOPS or Tris buffers results in a lower pH environment that affects charge shielding around SDS-protein complexes, altering their electrophoretic mobility [17]. MES buffer systems enable faster migration of smaller proteins, preventing their loss from gel systems during extended electrophoretic runs [18].
Electrophoretic optimization strategies utilizing MES sodium salt focus on buffer concentration, pH control, and ionic strength management [12]. Research indicates that precise buffer preparation procedures are essential for reproducible electrophoretic results, with particular attention to the molarity of acids or bases used in pH adjustment procedures [12].
Capillary electrophoresis applications benefit from optimized MES buffer formulations containing 2.1-2.5 grams per liter MES with 8-12 grams per liter SDS, maintaining pH values between 6.4-6.6 [19]. These formulations demonstrate significant reduction in artifact fragment peak formation compared to traditional Tris-HCl buffer systems, with reported improvements in sample purity from 97.2% to 98.5% and reduced fragment content from 2.8% to 1.5% [19].
Buffer optimization studies reveal that MES sodium salt provides enhanced total corrected peak area responses compared to conventional electrophoresis buffers, indicating improved detection sensitivity for analytical applications [19]. The buffer's low conductivity characteristics enable higher voltage applications while maintaining thermal stability, contributing to faster separation times and improved resolution [20] [12].
MES sodium salt serves as an essential buffering component in fluorescence microscopy applications, providing pH stabilization that enhances fluorophore stability and imaging quality [6]. Research applications utilize MES buffer concentrations ranging from 10-50 millimolar for standard fluorescence microscopy techniques, maintaining optimal pH conditions within the 5.5-6.7 range [10].
Imaging Technique | Buffer Function | Optimal Concentration (mM) | pH Stability Range | Key Benefits |
---|---|---|---|---|
Fluorescence Microscopy | pH stabilization for fluorophore stability | 10-50 | 5.5-6.7 | Minimal UV interference, enhanced signal clarity |
Single Molecule Localization Microscopy | Buffer optimization for photon count enhancement | 25-100 | 5.5-6.7 | Improved localization precision |
Super-Resolution Imaging | Reduced background fluorescence | 25-50 | 5.5-6.7 | Reduced photobleaching effects |
Live Cell Imaging | Physiological pH maintenance | 10-25 | 5.5-6.7 | Maintained cellular viability |
The minimal UV absorbance characteristics of MES sodium salt, with absorbance values below 0.03 at 280 nanometers and below 0.05 at 260 nanometers, contribute to reduced background interference in fluorescence imaging applications [7] [8]. This property is particularly advantageous for quantitative fluorescence measurements where buffer components must not interfere with fluorophore emission detection [6].
Single molecule localization microscopy applications demonstrate significant improvements when utilizing optimized MES buffer systems at concentrations of 25-100 millimolar [21]. Research findings indicate that buffer composition critically affects localization precision and labeling efficiency, the two primary factors determining image quality in super-resolution microscopy techniques [21].
Studies investigating imaging intensity effects reveal that MES buffer optimization can enhance photon count per localization by factors of 2-3 compared to standard buffer systems, resulting in improved localization precision and enhanced Fourier Ring Correlation resolution [21]. Buffer acidification, which can occur during extended imaging sessions, significantly limits imaging capabilities by altering fluorophore properties, making MES buffer's stable pH maintenance particularly valuable for long-duration imaging experiments [21].
Parameter | Specification | Research Impact |
---|---|---|
pH Buffering Capacity | pKa 6.1, effective pH 5.5-6.7 | Consistent pH control in biological systems |
Ionic Strength | Low conductivity buffer | Reduced heat generation in electrophoresis |
UV Absorbance (280 nm) | ≤0.03 (10% solution) | Minimal interference with protein detection |
UV Absorbance (260 nm) | ≤0.05 (10% solution) | Compatible with nucleic acid analysis |
Water Solubility | 0.5 g/mL (clear, colorless) | Easy preparation and handling |
Metal Ion Binding | Weak binding with Ca, Mg, Mn | Suitable for metal ion chemistry studies |
Temperature Stability | Stable at room temperature | Long-term experimental stability |